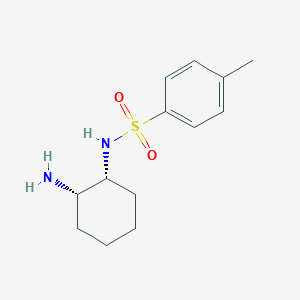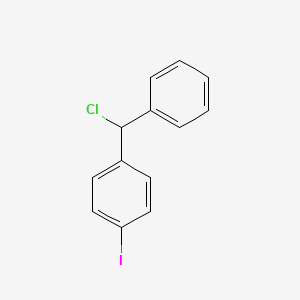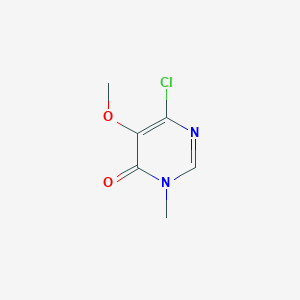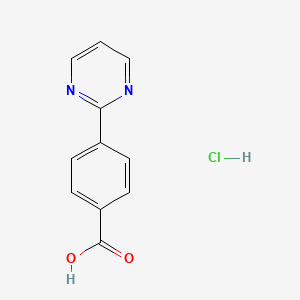
(E)-N,N-Diethyl-5-methylhex-2-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-Diethyl-5-methylhex-2-en-2-amine is an organic compound characterized by its unique structure, which includes a double bond in the E-configuration and a tertiary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Diethyl-5-methylhex-2-en-2-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of N,N-diethylamine with 5-methylhex-2-en-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-Diethyl-5-methylhex-2-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces saturated amines.
Scientific Research Applications
(E)-N,N-Diethyl-5-methylhex-2-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems, is ongoing.
Industry: It may be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (E)-N,N-Diethyl-5-methylhex-2-en-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylhex-2-en-2-amine: Lacks the methyl group at the 5-position.
N,N-Diethyl-5-methylhexane-2-amine: Saturated version without the double bond.
N,N-Diethyl-5-methylhex-2-en-1-amine: Amine group at a different position.
Uniqueness
(E)-N,N-Diethyl-5-methylhex-2-en-2-amine is unique due to its specific structural features, such as the E-configuration of the double bond and the position of the methyl group. These characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
(E)-N,N-diethyl-5-methylhex-2-en-2-amine |
InChI |
InChI=1S/C11H23N/c1-6-12(7-2)11(5)9-8-10(3)4/h9-10H,6-8H2,1-5H3/b11-9+ |
InChI Key |
VXBJXYLWBDOXAP-PKNBQFBNSA-N |
Isomeric SMILES |
CCN(CC)/C(=C/CC(C)C)/C |
Canonical SMILES |
CCN(CC)C(=CCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxamide](/img/structure/B12975437.png)

![7-Ethynyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12975451.png)




![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)




